![molecular formula C29H21N3O3S B2898803 N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide CAS No. 941244-95-7](/img/structure/B2898803.png)

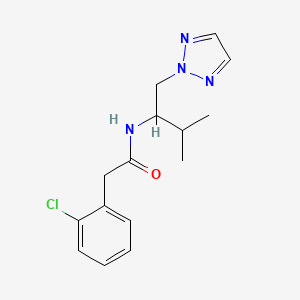

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzothiazole is a heterocyclic compound that is part of many drugs and has shown potential in a variety of therapeutic areas . Benzoisoquinoline is another heterocyclic compound that is found in many biologically active molecules .

Synthesis Analysis

Benzothiazoles can be synthesized through various methods, including reactions of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . Benzoisoquinolines can also be synthesized through various methods, but specific synthesis pathways for the compound you mentioned are not available in the literature .Molecular Structure Analysis

The molecular structure of the compound would be complex due to the presence of multiple rings and functional groups. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Benzothiazoles and benzoisoquinolines can undergo a variety of reactions, including condensation, oxidation, and others .Scientific Research Applications

Optical Materials

Benzothiazole derivatives have been studied for their potential as optical materials . The structural properties of such compounds, including their ability to form stable crystal structures with specific interactions, make them candidates for applications in optical devices and materials .

Antitubercular Agents

Recent synthetic developments have highlighted the potential of benzothiazole-based compounds as antitubercular agents . These compounds have shown promising in vitro and in vivo activity against Mycobacterium tuberculosis, with some derivatives exhibiting better inhibition potency than standard reference drugs .

Antibacterial Applications

The antibacterial activities of benzothiazole derivatives have been investigated, particularly against strains such as Escherichia coli, Proteus species, Staphylococcus aureus, and Pseudomonas aeruginosa. This suggests potential applications in developing new antibacterial treatments .

QSAR Modeling

Benzothiazole compounds have been used in Quantitative Structure-Activity Relationship (QSAR) modeling to establish correlations between physicochemical properties and biological activity. This application is crucial in drug design and discovery, helping to predict the efficacy of new compounds .

Antimicrobial Activity

The synthesized benzothiazole derivatives have been screened for their antimicrobial activity . This broad application spans across various microbial strains, indicating the compound’s potential in contributing to the development of new antimicrobial drugs .

Structural Studies and Supramolecular Chemistry

Structural studies of benzothiazole derivatives, including Hirshfeld surface analysis and PIXEL calculations , are essential in understanding the intermolecular interactions that stabilize these compounds in the solid state. Such studies are fundamental in the field of supramolecular chemistry, which has implications in material science and pharmaceuticals .

Mechanism of Action

Target of Action

Benzothiazole derivatives have been reported to exhibit significant anti-tubercular activity . They have shown inhibitory effects against Mycobacterium tuberculosis , suggesting that they may target enzymes or proteins essential for the survival of these bacteria .

Mode of Action

Benzothiazole derivatives have been found to inhibit the growth of mycobacterium tuberculosis . This suggests that the compound may interact with its targets, possibly enzymes or proteins, in a way that disrupts the normal functioning of the bacteria, leading to their death or inhibition of growth .

Biochemical Pathways

Given the reported anti-tubercular activity of benzothiazole derivatives , it can be inferred that the compound may interfere with the biochemical pathways essential for the survival and proliferation of Mycobacterium tuberculosis.

Result of Action

Given the reported anti-tubercular activity of benzothiazole derivatives , it can be inferred that the compound may lead to the death or inhibition of growth of Mycobacterium tuberculosis.

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H21N3O3S/c33-25(30-20-15-13-19(14-16-20)27-31-23-10-1-2-11-24(23)36-27)12-5-17-32-28(34)21-8-3-6-18-7-4-9-22(26(18)21)29(32)35/h1-4,6-11,13-16H,5,12,17H2,(H,30,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGWNYDVNQKEEBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CCCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2898721.png)

![1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-2-(3-methylphenyl)ethanone](/img/structure/B2898722.png)

![N-[1-(3-methoxyphenyl)ethyl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2898723.png)

![(Z)-3-ethyl-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2898724.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,5-dimethylbenzamide](/img/structure/B2898726.png)

![N-(3,5-dimethylphenyl)-2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2898729.png)

![Ethyl 5-[(5-bromofuran-2-carbonyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2898731.png)

![ethyl 2-[[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetate](/img/structure/B2898738.png)

![8-(4-butylphenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2898742.png)

![2-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B2898743.png)